molecular formula C15H17NOS B6636734 2-[(4-Phenylsulfanylphenyl)methylamino]ethanol

2-[(4-Phenylsulfanylphenyl)methylamino]ethanol

Cat. No. B6636734
M. Wt: 259.4 g/mol
InChI Key: HTABQAXCDYJUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Phenylsulfanylphenyl)methylamino]ethanol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as PSEM, and it has been used in various studies due to its unique chemical properties. PSEM is a chiral compound, meaning that it exists in two different forms that are mirror images of each other. This characteristic makes PSEM an attractive molecule for scientific research, as it can have different effects depending on its spatial orientation.

Mechanism of Action

The mechanism of action of PSEM is not fully understood. However, it has been shown to interact with various receptors in the body, including serotonin receptors and dopamine receptors. PSEM has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
PSEM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PSEM has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, PSEM has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using PSEM in lab experiments is its chiral nature, which allows for the study of enantioselective reactions. PSEM is also readily available and relatively easy to synthesize. However, one limitation of using PSEM is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving PSEM. One potential direction is the development of PSEM-based drugs for the treatment of various diseases. Another direction is the study of PSEM's interactions with various receptors in the body to better understand its mechanism of action. Additionally, the use of PSEM in enantioselective catalysis and chromatography is an area of ongoing research.

Synthesis Methods

The synthesis of PSEM involves the reaction of 4-phenylsulfanylbenzaldehyde with 2-aminoethanol in the presence of a reducing agent. The reaction produces PSEM as a racemic mixture of two enantiomers. The enantiomers can be separated using chiral chromatography to obtain pure enantiomers.

Scientific Research Applications

PSEM has been used in various scientific studies due to its unique chemical properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PSEM has also been used as a chiral selector in enantioselective chromatography and as a ligand in asymmetric catalysis.

properties

IUPAC Name

2-[(4-phenylsulfanylphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABQAXCDYJUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenylsulfanylphenyl)methylamino]ethanol

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